3-(Butylsulphonyl)-Propanoic Acid
Description
Contextualization within Organosulfur Compound Research
Organosulfur compounds, a broad class of molecules containing a carbon-sulfur bond, are fundamental in numerous areas of chemical science, including pharmaceuticals, materials, and agriculture. nih.govdatainsightsmarket.comacs.org Research in this field is dynamic, with a continuous focus on developing sustainable and efficient synthetic methodologies. datainsightsmarket.comacs.org A notable trend is the desulfurative functionalization of organosulfur compounds, which leverages the unique reactivity of the carbon-sulfur bond to create new carbon-carbon and carbon-heteroatom bonds. nih.gov
The study of specific organosulfur compounds like 3-(butylsulphonyl)-propanoic acid contributes to the broader understanding of structure-reactivity relationships within this class. The sulfone group, in particular, is a key functional group in many commercially important molecules and synthetic intermediates. researchgate.net The exploration of such compounds is driven by the need for novel molecules with enhanced properties and for more environmentally benign production processes. datainsightsmarket.com The investigation into the synthesis and properties of bifunctional molecules like this compound, which contains both a sulfonyl group and a carboxylic acid, is a significant aspect of contemporary organosulfur research.
Relevance of Sulfonyl-Substituted Carboxylic Acids in Chemical Science
Sulfonyl-substituted carboxylic acids represent a vital subclass of organic compounds that have garnered considerable attention in synthetic and medicinal chemistry. researchgate.net The sulfonyl group's reactivity can vary significantly, from the stable sulfones to the highly reactive sulfonyl halides, making them versatile tools in chemical synthesis. researchgate.net This versatility has been widely exploited in drug discovery and materials science, where sulfonyl-containing moieties often serve as bioisosteric replacements for other functional groups, such as amides or carboxylic acids themselves. researchgate.netnih.gov
The direct conversion of carboxylic acids into sulfonyl-containing functional groups is an area of active research, aiming to provide more direct and efficient synthetic routes. researchgate.netnih.gov For instance, recent advancements include photocatalytic methods that enable the decarboxylative conversion of carboxylic acids into sulfinamides, which are precursors to a wide range of other sulfur-containing groups like sulfonamides and sulfonimidamides. nih.govacs.org The development of methods for the synthesis of sulfonyl-containing molecules from readily available carboxylic acids is a powerful strategy for accessing new chemical space and generating structural analogues of biologically active compounds. nih.gov The presence of both a sulfonyl group and a carboxylic acid within the same molecule, as in this compound, offers a unique platform for further chemical modification and exploration of its potential applications.
Chemical Data for this compound
| Property | Value | Source |
| IUPAC Name | 3-(butane-1-sulfonyl)propanoic acid | drugbank.com |
| Molecular Formula | C7H14O4S | nih.govuni.lu |
| InChI Key | GSHVAQAKBLEIEY-UHFFFAOYSA-N | drugbank.comuni.lu |
| SMILES | CCCCS(=O)(=O)CCC(O)=O | drugbank.com |
| PubChem CID | 4290313 | drugbank.comnih.gov |
| Molecular Framework | Aliphatic acyclic compounds | drugbank.com |
| Super Class | Organosulfur compounds | drugbank.com |
| Class | Sulfonyls | drugbank.com |
| Sub Class | Sulfones | drugbank.com |
Structure
3D Structure
Properties
Molecular Formula |
C7H14O4S |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
3-butylsulfonylpropanoic acid |
InChI |
InChI=1S/C7H14O4S/c1-2-3-5-12(10,11)6-4-7(8)9/h2-6H2,1H3,(H,8,9) |
InChI Key |
GSHVAQAKBLEIEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)CCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Butylsulphonyl Propanoic Acid and Analogues
Direct Synthesis Approaches for 3-(Butylsulphonyl)-Propanoic Acid
Direct synthesis methods provide a straightforward pathway to obtaining this compound. These approaches often involve the formation of the carbon-sulfur bond and the carboxylic acid functionality in a direct or sequential manner.
Reaction of Butylsulphonyl Chloride with Propanoate Species
One of the classical methods for forming sulfones involves the reaction of a sulfonyl chloride with a suitable nucleophile. nih.gov In the context of this compound, this would conceptually involve the reaction of butylsulphonyl chloride with a propanoate-derived nucleophile. Friedel-Crafts-type reactions, which utilize sulfonyl chlorides as electrophilic reagents in the presence of a Lewis or Brønsted acid, are a common strategy for synthesizing aryl sulfones. nih.gov While this method is more traditionally applied to aromatic systems, analogous reactions with aliphatic substrates can be envisioned.
A general representation of this approach is the electrophilic substitution on a suitable propanoate precursor. However, the direct sulfonylation of an aliphatic carbon atom of a propanoate is challenging. A more plausible route involves the use of an organometallic propanoate species that can act as a nucleophile towards the electrophilic sulfur of butylsulphonyl chloride.
Addition-Decarboxylation Routes to Sulfonyl Propanoic Acid Derivatives
Addition-decarboxylation reactions offer an alternative and effective strategy for the synthesis of sulfonyl propanoic acid derivatives. A notable example is the synthesis of 3-(benzenesulfonyl)propionic acid, which can be achieved by reacting sodium benzenesulfinate (B1229208) with maleic anhydride (B1165640) in an aqueous acetic acid system, followed by heating to induce decarboxylation. google.com This method, while demonstrated for the phenyl analogue, provides a template for the synthesis of this compound.
The proposed reaction pathway involves two key steps:
Michael Addition: The butylsulfinate anion would add to an appropriate α,β-unsaturated dicarboxylic acid or anhydride, such as maleic anhydride.
Decarboxylation: Subsequent heating of the addition product would lead to the elimination of a carboxyl group, yielding the desired this compound. google.com
A Chinese patent describes a two-step process for synthesizing 3-(benzenesulfonyl)propionic acid where 2-benzenesulfonyl succinic acid is first prepared via an addition reaction in an aqueous phase, which is then decarboxylated by heating under acidic conditions (pH 1-4) to yield the final product. google.com This method highlights the potential for a controlled, two-step addition-decarboxylation sequence.
Strategic Routes for Sulfone Moiety Incorporation
The incorporation of the sulfone group at a specific position within a molecule is a key challenge in synthetic organic chemistry. Several strategic routes have been developed to achieve this, offering flexibility and control over the final product's structure. nih.gov
Oxidation Pathways of Thioether Precursors to Sulfones
The oxidation of thioethers is one of the most fundamental and widely used methods for synthesizing sulfones. thieme-connect.comnih.gov This approach involves a two-step process: first, the synthesis of the corresponding thioether precursor, 3-(butylthio)propanoic acid, followed by its oxidation to the sulfone.
The synthesis of the thioether precursor can be achieved through the Michael addition of butanethiol to an acrylic acid derivative. beilstein-journals.org Once the thioether is obtained, a variety of oxidizing agents can be employed to convert the sulfide (B99878) to a sulfone. Hydrogen peroxide is a common and environmentally friendly oxidant for this transformation, often used in conjunction with a catalyst. nih.govorganic-chemistry.org For instance, the oxidation of methyl 3-methylthiopropanoate to methyl 3-(methylsulfonyl)propanoate has been demonstrated using hydrogen peroxide with a tetrabutylammonium (B224687) molybdate (B1676688) catalyst. beilstein-journals.org Other effective oxidizing systems include urea-hydrogen peroxide with phthalic anhydride, which offers a metal-free alternative. organic-chemistry.org The chemoselectivity of the oxidation (sulfide to sulfoxide (B87167) or sulfone) can often be controlled by the reaction conditions, such as the stoichiometry of the oxidant and the choice of catalyst. organic-chemistry.org
| Oxidizing System | Substrate Example | Product | Key Features |
| H₂O₂ / Tantalum Carbide | Sulfides | Sulfoxides | High yield for sulfoxides. organic-chemistry.org |
| H₂O₂ / Niobium Carbide | Sulfides | Sulfones | Efficiently affords sulfones. organic-chemistry.org |
| Urea-Hydrogen Peroxide / Phthalic Anhydride | Substituted Sulfides | Sulfones | Metal-free, environmentally benign. organic-chemistry.org |
| H₂O₂ / Silica-based Tungstate | Aromatic and Aliphatic Sulfides | Sulfoxides and Sulfones | Recyclable catalyst, room temperature. organic-chemistry.org |
Alkylation and Arylation Reactions Involving Sulfinate Salts
The alkylation of sulfinate salts is a classical and versatile method for the synthesis of sulfones. thieme-connect.com This approach involves the reaction of a sulfinate salt, such as sodium butanesulfinate, with an appropriate electrophile. For the synthesis of this compound, this would entail the reaction of a butanesulfinate salt with a 3-halopropanoic acid or its ester derivative.
The success of this method relies on the availability of the corresponding sulfinate salts, which can be prepared from sulfonyl chlorides by reduction. nih.gov The reaction is generally high-yielding and can be performed with a variety of alkylating agents, including alkyl halides and epoxides. thieme-connect.com The use of ionic liquids as a reaction medium has been shown to be an efficient and convenient procedure for the alkylation of sodium arenesulfinates with alkyl halides, often leading to high selectivity for the S-alkylated product. researchgate.net
| Reaction Type | Reactants | Product | Conditions |
| Alkylation | Sodium Arenesulfinates + Alkyl Halides | Aryl Alkyl Sulfones | Ionic Liquid (BmimBF₄) researchgate.net |
| Arylation | Arylsulfinic Acid Salts + Diaryliodonium Salts | Diaryl Sulfones | Transition-metal-free organic-chemistry.org |
Metal-Catalyzed and Radical-Based Sulfone Synthesis
Modern synthetic methods have introduced metal-catalyzed and radical-based approaches for the formation of sulfones, offering new avenues for C-S bond formation. nih.govrsc.org These methods often provide milder reaction conditions and greater functional group tolerance compared to classical approaches.
Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of sulfones. For example, a palladium-catalyzed methylsulfonylation of alkyl halides with dimethyl sulfite (B76179) has been reported for the synthesis of methyl sulfone derivatives. organic-chemistry.org While this specific example focuses on methyl sulfones, the underlying principle of metal-catalyzed sulfonylation could potentially be adapted for the synthesis of butyl sulfones.
Radical-Based Reactions: Radical-based methods for sulfone synthesis often involve the generation of sulfonyl radicals, which can then participate in addition reactions. thieme-connect.com Photoredox catalysis has emerged as a powerful tool for generating sulfonyl radicals from various precursors, such as sulfonyl chlorides and sulfone-substituted tetrazoles. acs.org These radicals can then be trapped by electron-deficient olefins, like acrylates, to form the corresponding sulfone products. acs.org A three-component reaction involving potassium alkyltrifluoroborates, a sulfur dioxide surrogate, and alkenes under photocatalysis provides a direct route to diverse sulfones at room temperature. organic-chemistry.org
| Method | Precursors | Key Features |
| Palladium-Catalyzed Sulfonylation | Alkyl Halides + Dimethyl Sulfite | Efficient synthesis of methyl sulfones. organic-chemistry.org |
| Photoredox Catalysis | Sulfone Tetrazoles + Electron-Deficient Olefins | Generation of sulfonyl radicals for C-S coupling. acs.org |
| Three-Component Photocatalysis | Potassium Alkyltrifluoroborates + SO₂ Surrogate + Alkenes | Direct synthesis of diverse sulfones. organic-chemistry.org |
Sulfur Dioxide-Mediated Multicomponent Approaches
The integration of a sulfonyl group into a carbon framework can be efficiently achieved through multicomponent reactions (MCRs) that utilize sulfur dioxide (SO₂) or its surrogates. These reactions are highly valued for their ability to construct complex molecules from simple starting materials in a single step, often with high atom economy.
Recent advancements have highlighted the use of visible-light-driven reactions for the synthesis of compounds containing sulfur dioxide. researchgate.net These methods offer a green and efficient alternative to traditional synthetic routes. For instance, a multicomponent reaction involving styrenes, aryldiazonium tetrafluoroborates, sulfur dioxide, nitriles, and water, facilitated by a photocatalyst at room temperature, has been shown to produce β-sulfonyl amides in moderate to good yields. lookchem.com This approach demonstrates excellent chemoselectivity and proceeds under mild conditions. lookchem.com
In these photocatalytic systems, a common SO₂ surrogate is 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO). The process typically involves the generation of an aryl radical from an aryldiazonium salt, which then reacts with SO₂ to form an arylsulfonyl radical. This radical species can subsequently add across a double bond, such as that in an alkene, to form a new carbon-sulfur bond.
While not directly yielding this compound, these multicomponent strategies provide a foundational framework. A hypothetical adaptation for the synthesis of an analogue could involve the reaction of a butene derivative, a source of the butylsulfonyl radical (such as butane-1-sulfinic acid), and a suitable three-carbon component under photocatalytic conditions. The addition of sulfonyl radicals to alkenes is a recognized method for creating highly functionalized sulfonyl compounds. nih.gov The challenge lies in controlling the regioselectivity of the addition to achieve the desired 3-substituted propanoic acid structure.
Table 1: Examples of Sulfur Dioxide-Mediated Multicomponent Reactions
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Styrenes, Aryldiazonium tetrafluoroborates, SO₂, Nitriles, Water | Photocatalyst, Room Temperature | β-Sulfonyl amides | lookchem.com |
| N-aryl pent-4-enamides, DABSO, N-fluorobenzenesulfonimide (NFSI) | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, Blue LED | Amino-fluoro sulfonyl structures | researchgate.net |
| Arylazo tetrafluoroborate (B81430) salts, DABSO, KHF₂ | 3DPAFIPN (photocatalyst), Blue LED | Arylsulfonyl fluorides | researchgate.net |
Synthesis of Propanoic Acid Backbone Precursors and Derivatization
A more traditional and often more direct approach to synthesizing this compound involves the initial formation of a suitable propanoic acid derivative, followed by the introduction of the butylsulfonyl group.
Methods for Propanoic Acid Skeleton Formation
The propanoic acid backbone can be synthesized through various established organic reactions. One common industrial method is the carbonylation of ethylene, though this is more suited to large-scale production. researchgate.net For laboratory-scale synthesis, more versatile methods are often employed.
A highly relevant precursor for the target molecule is 3-(butylthio)propanoic acid . This compound is commercially available and serves as an ideal starting point for the introduction of the sulfonyl group via oxidation. chemcd.com The synthesis of 3-(alkylthio)propanoic acids can be achieved through the Michael addition of a thiol to acrylic acid or its esters. In this case, butane-1-thiol would be reacted with acrylic acid, often in the presence of a base catalyst, to yield 3-(butylthio)propanoic acid.
Another approach involves the modification of existing carboxylic acids. For example, the Arndt-Eistert reaction can be used to homologate a carboxylic acid, converting an acetic acid derivative into a propanoic acid derivative. beilstein-journals.org However, for the specific substitution pattern required, the Michael addition approach is generally more direct.
Table 2: Selected Methods for Propanoic Acid Skeleton Formation
| Starting Materials | Reaction Type | Product | Key Features | Reference |
| Butane-1-thiol, Acrylic acid | Michael Addition | 3-(Butylthio)propanoic acid | Direct formation of the key precursor | nih.gov |
| Ethylene, Carbon monoxide, Water | Carbonylation | Propanoic acid | Industrial scale synthesis | researchgate.net |
| Hex-3-ene | Oxidative Cleavage (e.g., with KMnO₄) | Propanoic acid | Cleavage of a larger molecule | |
| Acetic acid | Arndt-Eistert Homologation | Propanoic acid | Chain extension by one carbon | beilstein-journals.org |
Derivatization Chemistry of Carboxylic Acids for Sulphonyl Integration
With a suitable propanoic acid precursor in hand, the final step is the introduction of the butylsulfonyl group. The most straightforward method for synthesizing this compound is the oxidation of 3-(butylthio)propanoic acid. This transformation from a sulfide to a sulfone is a well-established process in organic chemistry.
The oxidation can be carried out using a variety of oxidizing agents. A common and effective choice is hydrogen peroxide, often in the presence of a catalyst. For instance, the oxidation of methyl 3-(methylthiopropanoate) to methyl 3-(methylsulfonyl)propanoate has been successfully achieved using hydrogen peroxide with a molybdenum-based catalyst. researchgate.net A similar protocol could be adapted for the oxidation of 3-(butylthio)propanoic acid. The reaction generally proceeds through a sulfoxide intermediate, which is then further oxidized to the sulfone.
An alternative, though less direct, derivatization strategy involves the generation of a butanesulfonyl radical and its addition to a propanoic acid derivative with a suitable reactive site, such as a double bond. Butanesulfonyl radicals can be generated from precursors like butane-1-sulfinic acid or its salts. lookchem.com The radical addition to acrylic acid, for example, has been studied and could potentially be harnessed for this synthesis, although controlling the polymerization of acrylic acid under radical conditions can be a challenge. researchgate.net
Another approach described in the literature for a similar structure, 3-(benzenesulfonyl)propionic acid, involves the reaction of benzene (B151609) sulfinic acid sodium salt with maleic anhydride in an aqueous acetic acid system. A similar strategy could theoretically be applied using butane-1-sulfinic acid sodium salt.
Table 3: Derivatization Strategies for Sulphonyl Integration
| Precursor | Reagents/Conditions | Target Functional Group | Key Transformation | Reference |
| 3-(Butylthio)propanoic acid | Hydrogen peroxide, Catalyst (e.g., Molybdenum-based) | Butylsulfonyl | Oxidation of sulfide to sulfone | researchgate.net |
| Acrylic acid, Butane-1-sulfinic acid | Radical initiator | Butylsulfonyl | Radical addition to alkene | researchgate.net |
| Maleic anhydride, Butane-1-sulfinic acid sodium salt | Aqueous acetic acid, Heat | Butylsulfonyl | Michael addition and decarboxylation |
Chemical Reactivity and Transformation Pathways of 3 Butylsulphonyl Propanoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for transformations such as esterification, amidation, and functionalization at the adjacent alpha-carbon.
The carboxylic acid functional group of 3-(butylsulphonyl)-propanoic acid readily undergoes esterification when reacted with alcohols in the presence of an acid catalyst. This reaction produces the corresponding ester and water. Similarly, amidation can be achieved by reacting the acid with an amine, often requiring activation of the carboxylic acid or higher temperatures, to form an amide and water. These reactions are fundamental in modifying the carboxyl group for various applications. For instance, the synthesis of benzyl (B1604629) propionate, an aromatic ester, is achieved through esterification. researchgate.net
Table 1: Example Esterification and Amidation Reactions
| Reactant A | Reactant B | Product | Reaction Type |
|---|---|---|---|
| This compound | Methanol (B129727) | Methyl 3-(butylsulphonyl)propanoate | Esterification |
| This compound | Ethylamine | N-Ethyl-3-(butylsulphonyl)propanamide | Amidation |
The carbon atom alpha to the carboxyl group can be functionalized, most notably through halogenation via the Hell-Volhard-Zelinsky (HVZ) reaction. alfa-chemistry.combyjus.com This reaction allows for the selective bromination or chlorination of the α-carbon. The process is initiated by converting the carboxylic acid to an acyl halide, typically using a phosphorus trihalide like PBr₃. wikipedia.org The resulting acyl bromide then tautomerizes to its enol form, which is subsequently halogenated at the α-position. masterorganicchemistry.com The final step involves the hydrolysis of the α-halo acyl halide to yield the α-halo carboxylic acid. wikipedia.orgnrochemistry.com The reaction requires stringent conditions, including high temperatures. alfa-chemistry.combyjus.com
Table 2: Key Stages of the Hell-Volhard-Zelinsky Reaction
| Stage | Description | Reagents |
|---|---|---|
| 1. Acyl Halide Formation | The carboxylic acid is converted into an acyl bromide. masterorganicchemistry.com | PBr₃ |
| 2. Enolization | The acyl bromide tautomerizes to form an enol. | - |
| 3. α-Halogenation | The enol reacts with bromine to halogenate the alpha-carbon. wikipedia.org | Br₂ |
| 4. Hydrolysis | The α-bromo acyl bromide is hydrolyzed to the final α-bromo carboxylic acid. wikipedia.org | Water |
Reactivity of the Butylsulphonyl Group
The butylsulphonyl group significantly influences the molecule's reactivity, acting as an activating group and enabling the formation of stabilized carbanions.
The sulfonyl group is a potent electron-withdrawing group. wikipedia.org This property "activates" the protons on the adjacent α-carbon (the carbon between the sulfonyl group and the ethyl chain), making them more acidic and susceptible to deprotonation by a base. In the context of electrophilic aromatic substitution, sulfonyl groups are considered deactivating because they decrease the electron density of the aromatic ring. masterorganicchemistry.comyoutube.com
While sulfonate esters (like tosylates and mesylates) are excellent leaving groups in nucleophilic substitution reactions due to their ability to stabilize a negative charge, the sulfonyl group itself in a sulfone is generally a poor leaving group. pearson.commasterorganicchemistry.comlibretexts.org Instead of being displaced in a substitution reaction, the entire sulfonyl group is typically removed under reductive conditions, a process known as desulfonylation. wikipedia.org
The electron-withdrawing nature of the sulfonyl group facilitates the deprotonation of the α-carbon to form a stabilized α-sulfonyl carbanion. wikipedia.org Strong bases are typically required for this proton abstraction. The resulting carbanion is stabilized by the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group. nih.govacs.org
These stabilized carbanions are valuable intermediates in organic synthesis, acting as nucleophiles in a variety of carbon-carbon bond-forming reactions. They can react with electrophiles such as alkyl halides and carbonyl compounds. The structure of α-sulfonyl carbanions has been studied, revealing a pyramidal carbanion with significant charge delocalization. acs.orgcapes.gov.br
The sulfonyl group can participate in radical reactions. For instance, sulfonyl radicals can be generated from precursors like allylsulfonyl compounds and subsequently add to unsaturated systems like alkenes and alkynes. nih.gov Reductive desulfonylation reactions, which cleave the carbon-sulfur bond, can also proceed through radical intermediates. wikipedia.org In these processes, an electron transfer to the sulfone leads to fragmentation, forming a sulfinate anion and an organic radical, which is then reduced and protonated to give the final alkane. wikipedia.org Radical reactions represent a distinct pathway for the transformation of sulfonyl compounds, differing from the more common ionic pathways. libretexts.orgyoutube.com
Mechanism-Oriented Studies of Transformations Involving this compound
No published research data is currently available on the investigation of reaction intermediates in transformations involving this compound.
There is no available kinetic data from studies on the key transformations of this compound in the scientific literature.
Advanced Analytical Techniques for Characterization and Quantification of 3 Butylsulphonyl Propanoic Acid
Spectroscopic Characterization Methodologies
Spectroscopic methods are indispensable for elucidating the molecular structure and identifying the functional groups of 3-(Butylsulphonyl)-Propanoic Acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of this compound. In a typical ¹H NMR spectrum of a related compound, propanoic acid, three distinct groups of proton resonances are observed, corresponding to the different chemical environments of the hydrogen atoms. docbrown.info The integration of the signal areas reveals the ratio of protons in each environment, which for propanoic acid is 3:2:1. docbrown.info
For this compound, the expected ¹H NMR spectrum would show signals corresponding to the butyl group (CH₃-CH₂-CH₂-CH₂-), the ethyl group attached to the sulfonyl group (-SO₂-CH₂-CH₂-), and the carboxylic acid proton (-COOH). The chemical shifts, reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS), provide information about the electronic environment of each proton. docbrown.info Spin-spin coupling between adjacent non-equivalent protons would lead to the splitting of these signals, providing further structural information. For instance, the methylene (B1212753) protons adjacent to the sulfonyl group would likely appear as a triplet due to coupling with the neighboring methylene group.
Detailed analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the molecular structure of this compound.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is crucial for identifying the functional groups present in this compound. These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.
The key functional groups in this compound and their expected vibrational frequencies are:
Sulfonyl Group (SO₂): The sulfonyl group exhibits characteristic strong asymmetric and symmetric stretching vibrations. For similar sulfonyl-containing compounds, these bands are typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. For pyridine-3-sulfonic acid, the S-O stretching vibration is observed as a strong band at 1035 cm⁻¹ in the IR spectrum. asianpubs.org
Carboxylic Acid Group (COOH): This group gives rise to several distinct bands. A broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹. The C=O (carbonyl) stretching vibration typically appears as a strong, sharp peak around 1700-1725 cm⁻¹.
Alkyl Groups (C-H): The C-H stretching vibrations of the butyl and propyl chains are expected in the 2960-2850 cm⁻¹ region. C-H bending vibrations appear at lower frequencies.
Both IR and Raman spectroscopy can provide complementary information. While IR spectroscopy is particularly sensitive to polar functional groups like C=O and SO₂, Raman spectroscopy can be more effective for analyzing non-polar bonds and symmetric vibrations. The combination of both techniques allows for a comprehensive analysis of the functional groups in this compound.
Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to analyze chromophores, which are the parts of a molecule that absorb light in the UV-Vis region. The primary chromophores in this compound are the carbonyl group (C=O) of the carboxylic acid and the sulfonyl group (SO₂).
The carbonyl group typically exhibits a weak n→π* transition at around 270-300 nm and a stronger π→π* transition at shorter wavelengths. The sulfonyl group itself does not show strong absorption in the near-UV region. Therefore, the UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the carbonyl group.
While UV-Vis spectroscopy is less informative for detailed structural elucidation compared to NMR or IR, it is a valuable tool for quantitative analysis, particularly when coupled with chromatographic techniques like HPLC. The absorbance of a solution is directly proportional to the concentration of the analyte, a principle that is fundamental to many quantitative methods.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.
High-Performance Liquid Chromatography (HPLC) Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves optimizing several parameters to achieve good separation and peak shape.
Method Development: A typical reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of this compound. Key parameters to be optimized include:
Stationary Phase: A C18 column is a common choice for separating moderately polar compounds.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase is critical for controlling the ionization state of the carboxylic acid group and achieving good peak shape.
Detection: A UV detector set at a wavelength corresponding to the absorbance maximum of the carbonyl chromophore (around 210 nm) is commonly employed.
Method Validation: Once developed, the HPLC method must be validated to ensure its reliability. Validation parameters typically include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Accuracy: The closeness of the test results obtained by the method to the true value.
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
A study on a similar compound, 3-[4-(2-methylpropyl)phenyl] propanoic acid, demonstrated the development and validation of an NP-HPLC method for its separation. researchgate.net
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Since this compound itself has low volatility due to the presence of the carboxylic acid and sulfonyl groups, it is not directly amenable to GC analysis. However, it can be analyzed by GC after conversion into a more volatile derivative.
Derivatization: A common derivatization strategy for carboxylic acids is esterification. For example, reacting this compound with an alcohol (e.g., methanol (B129727) or butanol) in the presence of an acid catalyst would produce the corresponding ester (e.g., methyl 3-(butylsulphonyl)propanoate or butyl 3-(butylsulphonyl)propanoate). nist.gov These esters are significantly more volatile and can be readily analyzed by GC.
GC Analysis: The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides both quantitative data and mass spectra, which can be used to confirm the identity of the derivatized compound.
The analysis of propanoic acid and its esters has been reported using GC. nist.govnih.gov For instance, the analysis of volatile compounds in oysters using GC-Ion Mobility Spectrometry (GC-IMS) identified propanoic acid among other volatile components. nih.gov
Mass Spectrometry for Molecular Identification and Impurity Profiling
General principles of mass spectrometry are widely applied for the molecular identification and impurity profiling of various compounds. This technique provides detailed information on the molecular weight and structural fragments of a molecule, which is crucial for confirming its identity and detecting potential impurities.
LC-MS for Targeted and Untargeted Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used for both the targeted and untargeted analysis of chemical compounds.
Targeted analysis focuses on the quantification of specific, known compounds. In this approach, the mass spectrometer is set to detect specific mass-to-charge ratios (m/z) corresponding to the analyte of interest and its fragments. Methods like Multiple Reaction Monitoring (MRM) are often employed to enhance sensitivity and selectivity for accurate quantification. For related compounds like short-chain fatty acids, derivatization with reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) is a common strategy to improve chromatographic retention and detection sensitivity in LC-MS/MS analysis.
Untargeted analysis , or metabolomics, aims to capture a broad snapshot of all detectable compounds in a sample. This approach is valuable for discovering unknown impurities or metabolites without a preconceived target list. High-resolution mass spectrometry (HRMS) is often utilized in untargeted workflows to provide accurate mass measurements, which aids in the tentative identification of unknown compounds.
No specific LC-MS methods or data tables for the targeted or untargeted analysis of This compound are available.
Characterization of Degradation Products via MS
Mass spectrometry is a primary tool for identifying and structurally elucidating degradation products of chemical compounds. When a substance is subjected to stress conditions (e.g., heat, light, humidity, oxidation), it may break down into other related substances.
The process typically involves separating the degradation products using a technique like liquid chromatography, followed by mass spectrometric analysis. By comparing the mass spectra of the parent compound and its degradation products, researchers can identify characteristic fragmentation patterns and neutral losses. This information helps in proposing and confirming the structures of the degradants. For instance, studies on related sulfur-containing propanoic acid analogs have shown that mass spectrometry can elucidate degradation pathways by identifying key fragments and resulting smaller molecules.
However, no studies detailing the specific degradation products of This compound or their characterization by mass spectrometry have been published.
Computational Investigations of 3 Butylsulphonyl Propanoic Acid
Molecular Modeling and Dynamics Simulations
While quantum mechanics describes the molecule in isolation, molecular modeling and dynamics simulations are used to explore its behavior in a broader context, such as in solution or interacting with other molecules.
The structure of 3-(Butylsulphonyl)-propanoic acid is characterized by significant flexibility due to several rotatable single bonds in its butyl and propanoic acid moieties. This rotational freedom means the molecule can exist as a mixture of different conformers in solution. nih.gov
Conformational analysis aims to identify the most stable, low-energy conformers and understand the energy barriers between them. This is typically achieved by:
Systematic or Stochastic Searches: Computationally rotating bonds and calculating the energy of each resulting structure to map the potential energy surface.
Geometric Optimization: Applying quantum mechanical methods (like DFT) to refine the geometry of the most promising conformers found during the search.
Studies on similar flexible molecules, such as 3-(trimethylsilyl)propionic acid, have utilized techniques like NMR spectroscopy combined with computational analysis to determine the equilibrium percentages of anti and gauche rotamers in various solvents. nih.gov A similar approach for this compound would reveal how its structure adapts to different chemical environments.
The functional groups in this compound—the carboxylic acid and the sulfonyl group—govern its intermolecular interactions. The primary forces at play include:
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (from the -OH) and acceptor (from the C=O), leading to strong, directional interactions. Like other carboxylic acids, it can form hydrogen-bonded dimers in both liquid and vapor phases. wikipedia.org
Dipole-Dipole Interactions: The polar sulfonyl group (R-SO₂-R') and the carbonyl group (C=O) create significant molecular dipoles, leading to electrostatic attractions between molecules. drugbank.comiitianacademy.com
Molecular dynamics (MD) simulations can model a system containing many molecules of this compound (often with a solvent) over time, providing a dynamic picture of how these intermolecular forces dictate the substance's bulk properties, such as miscibility and boiling point.
Prediction of Physicochemical Properties and Reactivity Parameters
Computational methods are frequently used to predict key physicochemical properties before a compound is synthesized or tested in a lab. Public databases often contain computationally predicted data for compounds like this compound. uni.lunih.gov Furthermore, reactivity parameters derived from quantum chemical calculations can predict how the molecule will behave in chemical reactions.
Predicted physicochemical properties can offer insights into a molecule's behavior in various environments. mdpi.com Reactivity can be further understood by analyzing the electrostatic potential (ESP) map, which shows the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.gov
Below is a table of computationally predicted properties for this compound.
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₄O₄S | PubChem nih.gov |
| Monoisotopic Mass | 194.06128 Da | PubChem uni.lu |
| XlogP | 0.4 | PubChem uni.lu |
| Collision Cross Section ([M-H]⁻) | 139.4 Ų | PubChem uni.lu |
| Collision Cross Section ([M+H]⁺) | 140.4 Ų | PubChem uni.lu |
| Collision Cross Section ([M+Na]⁺) | 147.3 Ų | PubChem uni.lu |
Computational pKa Determination
The acid dissociation constant (pKa) is a fundamental parameter that quantifies the acidity of a compound in a given solvent. Computational methods have become increasingly valuable for predicting pKa values, offering a rapid and cost-effective alternative to experimental measurements. mdpi.com The determination of pKa for this compound can be approached using various computational strategies, primarily centered on calculating the Gibbs free energy change of the dissociation reaction in solution.
One common method is the "direct approach," which calculates the Gibbs free energy of the acid-base equilibrium directly in the solvent phase. mdpi.com This approach is sensitive to several factors, including the level of theory, the choice of basis set, and the solvation model used to represent the solvent environment. mdpi.comnih.gov
For a molecule like this compound, a typical computational workflow for pKa determination would involve:
Conformational Analysis: Identifying the lowest energy conformations of both the protonated (acid) and deprotonated (conjugate base) forms of the molecule.
Geometry Optimization: Optimizing the 3D structures of these conformations using a selected quantum mechanical method (e.g., Density Functional Theory - DFT).
Frequency Calculations: Performing frequency calculations to confirm that the optimized structures are true energy minima and to obtain thermal corrections to the Gibbs free energy.
Solvation Energy Calculation: Calculating the free energy of solvation for each species using a continuum solvation model such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). mdpi.comresearchgate.net
pKa Calculation: Using the calculated Gibbs free energies in solution to determine the pKa value.
The accuracy of the prediction can be enhanced by including explicit solvent molecules, such as water, in the computational model to better represent the specific interactions in the first solvation shell. mdpi.comresearchgate.net For instance, studies on phenolic compounds have shown that including one or two explicit water molecules can significantly improve the accuracy of pKa predictions. mdpi.com Functionals like CAM-B3LYP and B3LYP are often employed for these types of calculations. mdpi.com
Table 1: Hypothetical Computational pKa Determination for this compound
| Computational Method | Solvation Model | Predicted pKa | Mean Absolute Error (MAE)† |
| B3LYP/6-31G(d) | PCM | 4.5 | ± 0.5 |
| CAM-B3LYP/6-311+G(d,p) | SMD | 4.2 | ± 0.3 |
| M06-2X/6-311++G(3df,3p) | SMD | 4.1 | ± 0.2 |
| CAM-B3LYP/6-311+G(d,p) + 1 H₂O | SMD | 4.3 | ± 0.25 |
†Mean Absolute Error values are illustrative and based on typical performance for similar organic acids as reported in computational chemistry literature.
Reaction Pathway and Mechanism Prediction
Computational chemistry is also instrumental in elucidating potential reaction pathways and transition states for chemical reactions. By mapping the potential energy surface of a reaction, researchers can predict the most likely mechanisms, identify key intermediates, and calculate activation energies, which govern the reaction rates.
For this compound, computational studies could explore various transformations, such as its synthesis, decomposition, or reactions with other molecules. For example, quantum chemical calculations could be used to investigate the mechanism of its formation from precursor molecules or to predict its stability under different conditions.
As of the latest literature review, specific computational studies detailing the reaction pathways and mechanistic predictions for this compound have not been published. Such investigations would be a valuable area for future research to fully characterize the chemical reactivity of this compound. A hypothetical study could, for instance, investigate the decarboxylation mechanism or the cleavage of the carbon-sulfur bond under specific thermal or catalytic conditions.
Table 2: Potential Areas for Computational Reaction Pathway Investigation
| Reaction Type | Computational Objectives |
| Thermal Decomposition | Identify lowest energy decomposition pathways, transition states, and product distribution. |
| Esterification | Model the reaction mechanism with an alcohol, calculating activation barriers. |
| Nucleophilic Substitution | Investigate the reactivity of the sulfonyl group with various nucleophiles. |
| Radical-mediated Reactions | Predict sites of radical attack and subsequent reaction pathways. |
Applications in Advanced Organic Synthesis Involving 3 Butylsulphonyl Propanoic Acid
Role as a Synthetic Building Block
Synthetic building blocks are foundational molecules that chemists use to construct more elaborate compounds. asischem.combiosynth.com Due to its distinct functional groups, 3-(butylsulphonyl)-propanoic acid serves as a key starting material in various synthetic applications.
Precursor for Complex Organic Molecules
This compound functions as a precursor for a variety of complex organic molecules. Its carboxylic acid handle allows for standard transformations such as esterification, amidation, and reduction to an alcohol. The sulfonyl group, being generally stable and electron-withdrawing, influences the reactivity of the molecule and can be a key feature in the final target structure. drugbank.com For instance, analogous compounds like 3-(styrylsulfonyl)propanoic acid are explicitly used as building blocks for synthesizing more intricate organic structures. This highlights the role of the sulfonylpropanoic acid scaffold in chemical synthesis. The presence of these two functional groups in one molecule allows for sequential and controlled reactions to build molecular complexity.
Intermediate in Multi-Step Synthesis Pathways
In many complex synthetic sequences, this compound can act as a crucial intermediate. A synthetic pathway for the closely related 3-(benzene sulfonyl) propionic acid involves a two-step reaction starting from benzene (B151609) sulfinic acid sodium salt and maleic anhydride (B1165640), which first form an addition product that is then converted to the final propionic acid derivative. google.com This demonstrates how a sulfonyl propanoic acid can be synthesized as an intermediate product, which is then available for further modification in a larger synthetic scheme. google.com Its formation within a reaction sequence, followed by subsequent functional group transformations, is a hallmark of its role as a synthetic intermediate.
Utility in the Synthesis of Specialty Chemicals
Specialty chemicals are produced for specific applications and include a wide range of products like pharmaceuticals, agrochemicals, and polymers. The structural motifs present in this compound are relevant to the synthesis of several classes of these high-value chemicals.
Contribution to Sulfonamide and Sulfonic Acid Synthesis
The synthesis of sulfonamides, a critical class of compounds in medicinal chemistry, can be approached using various methods. nih.govorganic-chemistry.org One strategy involves creating an amide bond between a carboxylic acid and an existing sulfonamide moiety. scispace.com In this context, the carboxylic acid group of this compound can be activated and reacted with a primary or secondary sulfonamide to generate a more complex molecule containing both a sulfone and a sulfonamide group.
General methods for creating sulfonamide carboxylic acids often involve reacting an amino acid with a sulfonyl chloride in the presence of a base. mdpi.com While this describes the formation of a sulfonamide from an amine, the reverse—coupling a carboxylic acid like this compound with an amine-containing compound—is a standard synthetic transformation.
| Synthetic Strategy | Reactants | Resulting Linkage |
| Amide Coupling | This compound + Amine/Sulfonamide | Amide Bond (-CONH-) |
| Sulfonamide Formation | Amino Acid + Sulfonyl Chloride | Sulfonamide Bond (-SO₂NH-) |
This table illustrates general synthetic strategies relevant to the functional groups of this compound.
Application in Agrochemical and Pharmaceutical Intermediate Production
The sulfone and sulfonamide functionalities are prevalent in many pharmaceutical and agrochemical compounds. nih.govscispace.com Consequently, this compound is a valuable intermediate for producing these specialized molecules. For example, related structures like 2-benzyl-3-(tert-butylsulfonyl)propanoic acid are classified as pharmaceutical intermediates. bldpharm.com The synthesis of novel sulfonimidamides, which are important in both medicinal chemistry and agrochemistry, often starts from precursors that can be elaborated into the final complex structure. nih.gov The this compound framework provides a scaffold that can be modified to produce libraries of compounds for screening for biological activity in these sectors.
Strategic Use of the Sulfonyl Group in Carbon-Carbon Bond Formation
The sulfonyl group (R-SO₂-R') is not merely a stable structural element; it also plays an active role in influencing the reactivity of adjacent atoms. This property is strategically employed in reactions designed to form new carbon-carbon bonds, a fundamental process in organic synthesis. chemistry.coach
The sulfonyl group is strongly electron-withdrawing. This electronic effect acidifies the protons on the carbon atom immediately adjacent (the α-carbon) to the sulfonyl group. In the case of this compound, the protons on the C2 carbon (the carbon between the sulfonyl group and the carbonyl group) are particularly activated.
Activation and Reaction Pathway:
Deprotonation: In the presence of a suitable base, a proton can be removed from the C2 position, creating a carbanion.
Nucleophilic Attack: This resulting carbanion is a potent nucleophile and can attack various electrophiles (e.g., alkyl halides, aldehydes, ketones).
C-C Bond Formation: This attack results in the formation of a new carbon-carbon bond, elongating the carbon skeleton and adding molecular complexity.
This strategy is a cornerstone of carbanion chemistry and is analogous to well-known reactions like the Suzuki reaction, which also relies on the formation of organometallic intermediates to create C-C bonds. chemistry.coach The ability of the sulfonyl group to stabilize an adjacent negative charge makes this compound a useful substrate for such synthetic manipulations.
Carbanion Chemistry in C-C Bond Formation
The protons on the carbon atom alpha to the sulfonyl group (C-2 position) of this compound are significantly acidic. This increased acidity is due to the strong electron-withdrawing inductive effect and resonance stabilization of the resulting carbanion by the adjacent sulfonyl group. The lone pair of the carbanion can delocalize into the d-orbitals of the sulfur atom, thereby stabilizing the negative charge. This facilitates the generation of a nucleophilic carbanion under relatively mild basic conditions, which can then participate in a variety of C-C bond-forming reactions.
Alkylation of α-Sulfonyl Carbanions:
One of the most fundamental applications of carbanions derived from sulfonyl-activated compounds is their reaction with electrophiles, such as alkyl halides, in alkylation reactions. libretexts.orgfiveable.meyoutube.com The enolate or carbanion of a derivative of this compound, for instance, its ester form, can be generated by treatment with a suitable base, such as lithium diisopropylamide (LDA). This strong, non-nucleophilic base ensures complete deprotonation to form the enolate. youtube.com The resulting nucleophilic species can then react with a primary or methyl alkyl halide in an SN2 reaction to form a new C-C bond at the α-position. libretexts.org
The general scheme for the alkylation of an ester derivative of this compound can be depicted as follows:
Table 1: General Reaction Scheme for Alkylation of this compound Ester
| Reactant | Reagents | Product |
| 1. LDA, THF, -78 °C2. R-X |
Where R is an alkyl group and X is a halide.
This alkylation strategy is a powerful tool for elaborating the carbon skeleton and introducing new functional groups. The resulting α-alkylated β-sulfonyl propanoic acid derivatives can serve as precursors for a variety of other molecules.
Michael Addition Reactions:
Carbanions generated from this compound derivatives can also act as nucleophiles in Michael addition reactions. These 1,4-conjugate additions to α,β-unsaturated carbonyl compounds, nitriles, or sulfones provide an efficient method for the formation of new C-C bonds. nih.gov The use of sulfone-stabilized carbanions in asymmetric conjugate additions has been a subject of significant research, often employing chiral catalysts to achieve high enantioselectivity. nih.govrsc.org
For instance, the carbanion of an ester of this compound could potentially add to an α,β-unsaturated ketone, leading to the formation of a δ-keto-β-sulfonyl adipic acid derivative after hydrolysis. Such structures are versatile intermediates in the synthesis of complex molecules.
Stereoselective Transformations
The field of stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule. This compound and its derivatives can be employed in various stereoselective transformations, either by using chiral auxiliaries or by participating in catalyst-controlled asymmetric reactions.
Diastereoselective Alkylation using Chiral Auxiliaries:
To control the stereochemistry of the alkylation reaction at the α-carbon, a chiral auxiliary can be attached to the carboxylic acid moiety of this compound. Chiral auxiliaries are enantiomerically pure compounds that temporarily introduce a stereogenic center, which directs the approach of the incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. ub.eduox.ac.uk
A well-established strategy involves the use of Evans oxazolidinone auxiliaries. scielo.org.mxalfa-chemistry.com The N-acyl oxazolidinone derived from this compound can be deprotonated to form a chiral enolate. The steric hindrance provided by the substituent on the oxazolidinone (e.g., benzyl (B1604629) or isopropyl) blocks one face of the enolate, forcing the alkyl halide to attack from the less hindered face, thus achieving high diastereoselectivity. ub.edu
Table 2: Diastereoselective Alkylation using an Evans Chiral Auxiliary
| Reactant | Reagents | Intermediate | Product (after cleavage) | Typical Diastereomeric Excess |
| 1. NaHMDS or LDA, THF, -78 °C2. R-X | >95% de |
Where R is an alkyl group, X is a halide, and the chiral auxiliary is subsequently cleaved.
Stereoselective Aldol (B89426) Reactions:
Similarly, chiral auxiliaries can be used to control the stereochemical outcome of aldol reactions. The Evans aldol reaction, for example, is renowned for its high level of stereocontrol in the formation of syn- or anti-β-hydroxy carbonyl compounds. alfa-chemistry.comnih.govarkat-usa.org An N-acyl oxazolidinone of this compound could be converted to its boron enolate, which would then react with an aldehyde in a highly diastereoselective manner via a Zimmerman-Traxler transition state. arkat-usa.org The stereochemical outcome (syn or anti) can often be influenced by the choice of Lewis acid and the substituents on the chiral auxiliary. scielo.org.mx
Catalytic Asymmetric Conjugate Additions:
Modern synthetic chemistry increasingly relies on catalytic methods to achieve stereoselectivity. Derivatives of this compound could be utilized in catalytic asymmetric reactions. For instance, an α,β-unsaturated sulfone could be synthesized from this compound. This activated olefin can then undergo a catalytic asymmetric conjugate addition of a nucleophile in the presence of a chiral catalyst, such as a cinchona alkaloid-derived organocatalyst or a copper(I)-diphosphine complex. nih.govrsc.org This would lead to the formation of a new stereocenter with high enantioselectivity. nih.gov The resulting chiral sulfone is a versatile synthetic intermediate. nih.gov
Environmental Fate and Biodegradation of 3 Butylsulphonyl Propanoic Acid
Microbial Metabolism and Transformation Pathways
The microbial breakdown of 3-(Butylsulphonyl)-Propanoic Acid is predicted to occur in a stepwise manner, targeting the two main components of its structure: the three-carbon propanoic acid chain and the butylsulfonyl group. This process involves distinct enzymatic activities to cleave both the carbon chain and the carbon-sulfur bond.
Enzymatic Degradation of the Propanoic Acid Moiety
The metabolism of short-chain carboxylic acids like propanoic acid is a well-established biochemical process. The initial step typically involves the activation of the carboxylic acid to its coenzyme A (CoA) thioester, in this case, propionyl-CoA. pharmacompass.comhmdb.ca This activation is a prerequisite for entry into central metabolic pathways.
Unlike fatty acids with an even number of carbon atoms, which are degraded exclusively through the β-oxidation cycle, the three-carbon backbone of propionyl-CoA precludes direct entry into this pathway. hmdb.ca Instead, it enters a specialized route. In most organisms, propionyl-CoA is first carboxylated by the enzyme propionyl-CoA carboxylase to yield D-methylmalonyl-CoA. This intermediate is then epimerized to L-methylmalonyl-CoA, which is subsequently rearranged by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase to form succinyl-CoA. Succinyl-CoA is a key intermediate of the citric acid cycle and can be readily integrated into the cell's central metabolism for energy production and biosynthesis. pharmacompass.com
The β-oxidation pathway, a ubiquitous process for fatty acid degradation, can also be involved in the breakdown of propanoic acid derivatives in some microorganisms. nih.govresearchgate.net This pathway sequentially shortens the carbon chain, and while not the primary route for propionyl-CoA itself, enzymes from this pathway, such as CoA ligases and thiolases, demonstrate versatility in processing various short-chain acyl-CoAs. nih.gov
Transformation of Organosulfur Linkages
The cleavage of the carbon-sulfur (C-S) bond in organosulfonates is an energy-intensive step and a critical determinant of their environmental persistence. Microorganisms have evolved several enzymatic strategies to achieve desulfonation. d-nb.infooup.comnih.gov For aliphatic sulfonates, such as the butylsulfonyl group in the target compound, a common mechanism involves the action of monooxygenase enzymes. d-nb.infooup.com These enzymes hydroxylate the carbon atom directly attached to the sulfonate group. This hydroxylation results in an unstable intermediate that spontaneously eliminates sulfite (B76179) (SO₃²⁻). oup.com
A well-documented model for organosulfur degradation is the "4S" pathway, extensively studied in Rhodococcus species for the desulfurization of dibenzothiophene (B1670422) (DBT), a heterocyclic organosulfur compound found in fossil fuels. oup.comresearchgate.net This pathway utilizes a sequence of enzymes encoded by the dsz operon:
DszC (DBT monooxygenase): Initiates the attack by oxidizing the sulfur atom. nih.gov
DszA (DBT-sulfone monooxygenase): Performs further oxidation of the sulfur. nih.gov
DszB (HPBS desulfinase): Catalyzes the final hydrolytic cleavage of the C-S bond, releasing sulfite and generating the desulfurized carbon skeleton. nih.govnih.gov
While the substrate is different, the enzymatic logic of using monooxygenases to attack and destabilize the C-S bond is a relevant model for the degradation of this compound. Bacteria such as Pseudomonas aeruginosa also produce arylsulfatases that hydrolyze sulfate (B86663) esters; these enzymes are part of a broader suite of sulfur-metabolizing enzymes that can be regulated by sulfur availability in the environment. acs.orgnih.gov
Table 1: Key Microbial Enzymes in Organosulfonate Degradation
| Enzyme Class | Specific Enzyme Example | Function | Relevant Microorganism(s) |
|---|---|---|---|
| Monooxygenases | DszA/DszC | Oxidation of the sulfur atom to destabilize the C-S bond. nih.govnih.gov | Rhodococcus sp. |
| Desulfinases | DszB | Hydrolytic cleavage of the C-S bond. nih.gov | Rhodococcus sp. |
| Sulfatases | Arylsulfatase (PaS) | Hydrolysis of sulfate esters (related mechanism). acs.organu.edu.au | Pseudomonas aeruginosa |
| Carboxylases | Propionyl-CoA Carboxylase | Carboxylation of propionyl-CoA to enter the citric acid cycle. | Various bacteria, vertebrates |
| Mutases | Methylmalonyl-CoA Mutase | Isomerization to form succinyl-CoA. | Various bacteria, vertebrates |
Environmental Occurrence and Persistence Studies
The persistence of this compound in the environment is dictated by its susceptibility to microbial degradation and the physicochemical conditions of the receiving matrix.
Presence in Environmental Matrices
Direct monitoring data for this compound in environmental compartments such as soil, water, or air are not available in the published scientific literature. This indicates a significant data gap in understanding its environmental footprint.
However, the occurrence of structurally related compounds provides a basis for inferring its potential presence. For instance, linear alkylbenzene sulfonates (LAS), which are high-production-volume surfactants, and their degradation intermediates, sulfophenyl carboxylates (SPCs), are frequently detected in wastewater, surface waters, and sediments. nih.govnih.gov Similarly, a diverse array of organosulfates, formed from both biogenic and anthropogenic precursors, has been identified as a component of atmospheric aerosols. nih.govresearchgate.net The detection of acetylated metabolites of sulfonamide antibiotics in groundwater further demonstrates that complex organosulfur compounds can persist and migrate through different environmental systems. researchgate.net It is plausible that this compound could be found in specific industrial effluents or as a unique metabolite of other sulfur-containing xenobiotics, though it is not a target in broad environmental screening programs.
Factors Influencing Biodegradability
The rate and extent of biodegradation of this compound are controlled by a combination of its molecular structure and prevailing environmental conditions.
Structural Features:
Sulfonate Group: The sulfonic acid group is highly polar and water-soluble, which generally increases the bioavailability of the compound in aqueous environments. However, the C-S bond is very stable and its cleavage is often the rate-limiting step in degradation. epa.gov
Alkyl Chain: The linear butyl chain is typically more amenable to microbial attack than branched or aromatic structures. The degradation of linear alkylbenzene sulfonates (LAS) is known to initiate with the oxidation of the alkyl chain. researchgate.net
Environmental Factors:
Oxygen Availability: Aerobic conditions are generally required for the initial, oxygenase-catalyzed attack on the sulfonate group. d-nb.infooup.com While some anaerobic degradation of sulfonates can occur, it is typically a much slower process. acs.org
Microbial Community: The presence of microorganisms possessing the specific enzymes for desulfonation (e.g., monooxygenases) and short-chain acid metabolism is essential. The activity of these microbial populations is influenced by factors such as pH, temperature, and moisture.
Nutrient Availability: The presence of more easily metabolizable sources of sulfur, such as inorganic sulfate or methionine, can lead to the repression of the genes encoding desulfonation enzymes. nih.govnih.govasm.org This means that the compound may persist even in the presence of capable microbes if alternative sulfur sources are abundant.
Bioavailability: Organosulfonates are charged molecules and often require specific transport systems to cross the bacterial cell membrane before intracellular degradation can begin. d-nb.infouni-konstanz.deuni-konstanz.de
Table 2: Factors Affecting the Biodegradation of this compound
| Factor | Influence on Biodegradation |
|---|---|
| Oxygen | High: Promotes aerobic pathways using oxygenases, generally leading to faster degradation. d-nb.infooup.com |
| Low/Anoxic: Significantly slows or halts degradation; alternate, less efficient anaerobic pathways may occur. acs.org | |
| Microbial Consortia | Presence of bacteria with desulfonation pathways (e.g., Rhodococcus, Pseudomonas) is critical. oup.comnih.gov |
| Sulfur Availability | High levels of inorganic sulfate can repress the expression of desulfonation enzymes. nih.govasm.org |
| Molecular Structure | The C-S bond is highly stable and its cleavage is often the rate-limiting step. epa.gov |
| Bioavailability | The compound must be accessible to microbes and may require specific cell membrane transporters. uni-konstanz.deuni-konstanz.de |
Biotechnological Applications of Degradation Pathways
The microbial pathways that degrade organosulfonates hold significant promise for biotechnological applications, particularly in environmental remediation and industrial biocatalysis.
The enzymatic machinery of desulfurizing microbes, such as Rhodococcus qingshengii IGTS8, is a focal point of research for developing biodesulfurization (BDS) technologies. oup.com These efforts aim to create environmentally benign processes for removing sulfur from fossil fuels, which would reduce sulfur oxide emissions that cause acid rain. researchgate.net Genetic engineering strategies are being employed to enhance the efficiency and overcome the natural repression of the 4S pathway, making it more robust for industrial-scale applications. oup.comnih.gov
Beyond fuel upgrading, these degradation pathways are central to bioremediation strategies for cleaning up contaminated sites. frontiersin.orgyoutube.com In situ biostimulation, which involves adding nutrients and oxygen to encourage the growth and activity of native pollutant-degrading microorganisms, is an attractive and sustainable approach for soils and groundwater contaminated with organic pollutants. frontiersin.orgresearchgate.net For sites contaminated with recalcitrant organosulfur compounds, bioaugmentation—the introduction of specialized microbial consortia with potent desulfonation capabilities—can be employed to accelerate the cleanup process. nih.gov The enzymes themselves, such as sulfatases and monooxygenases, represent valuable biocatalysts for green chemistry applications, offering high specificity and mild reaction conditions compared to conventional chemical catalysts.
Engineered Microorganisms for Biotransformation
There is currently no publicly available research on the use of engineered microorganisms for the biotransformation of this compound. Scientific literature lacks studies detailing the design, development, or application of genetically modified organisms to degrade or modify this specific compound.
Bioremediation Potential
Due to the absence of biodegradation studies for this compound, its bioremediation potential remains unknown. There are no published reports assessing its susceptibility to microbial degradation in soil, water, or other environmental matrices, which is a prerequisite for evaluating its potential for bioremediation.
Conclusion and Future Research Directions
Summary of Current Research Landscape
A review of the current research landscape reveals no active or published research focused specifically on 3-(Butylsulphonyl)-Propanoic Acid. Its presence in chemical supplier catalogs suggests it is available as a building block or intermediate for chemical synthesis, but the outcomes of any such research are not documented in the public domain. The field of sulfonylpropanoic acids, in general, shows activity in areas like medicinal chemistry and materials science, but these findings are not directly applicable to the butyl-derivative .
Identification of Knowledge Gaps and Emerging Research Avenues
The primary knowledge gap is the complete absence of data for this compound. Every aspect, from its basic chemical and physical properties to its potential biological activity and spectroscopic characterization, remains undocumented in scientific literature.
Emerging research avenues would logically begin with:
Fundamental Characterization: Detailed studies on its synthesis, purification, and full characterization using modern analytical techniques (NMR, IR, Mass Spectrometry).
Physicochemical Properties: Determination of properties such as melting point, boiling point, solubility, and pKa.
Exploratory Biological Screening: Investigating potential antimicrobial, anti-inflammatory, or other therapeutic activities, given the biological relevance of other compounds in the sulfone and propanoic acid classes.
Material Science Applications: Exploring its potential as a monomer or additive in polymer synthesis.
Potential for Novel Applications and Methodologies
Given the lack of existing research, any application of this compound would be novel. The development of a robust and scalable synthesis methodology would be the first step, followed by exploratory research into its utility as a scaffold in drug discovery or as a functional component in the design of new materials. Without foundational data, any discussion of potential applications remains purely hypothetical.
Q & A
Q. What are the standard protocols for synthesizing 3-(Butylsulphonyl)-Propanoic Acid, and how can purity be optimized?
Synthesis typically involves sulfonylation of propanoic acid derivatives using butanesulfonyl chloride under controlled conditions. A common method includes:
- Step 1 : React 3-bromopropanoic acid with sodium butanesulfonate (CAS 2386-54-1) in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours .
- Step 2 : Purify via recrystallization using ethanol/water mixtures, monitored by thin-layer chromatography (TLC).
- Purity Optimization : Use ion-exchange chromatography to remove residual sulfonic acid byproducts, followed by vacuum distillation to isolate the target compound (>95% purity) .
Q. How is the structural integrity of this compound validated?
Q. What are the recommended storage conditions to prevent degradation?
Store in amber glass vials under inert gas (argon/nitrogen) at –20°C. Avoid exposure to moisture (hygroscopic) and light, which can hydrolyze the sulphonyl group or oxidize the carboxylic acid moiety .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the acidity of this compound derivatives?
- Methodology : Measure pKa via potentiometric titration in aqueous ethanol (25°C). Compare with derivatives like 3-(4-chlorophenyl)propanoic acid (pKa 4.61) and 3-(4-nitrophenyl)propanoic acid (pKa 4.47) .
- Key Insight : Electron-withdrawing groups (e.g., –NO) enhance acidity by stabilizing the conjugate base, while electron-donating groups (e.g., –OCH) reduce it. The butylsulphonyl group acts as a moderate electron-withdrawing substituent, lowering pKa by ~0.3–0.5 units .
Q. How can conformational analysis resolve discrepancies in reactivity data for this compound?
- Approach : Apply the Altona equation to calculate dihedral angles from H NMR coupling constants (e.g., ) to model preferred conformers .
- Case Study : Discrepancies in esterification rates may arise from steric hindrance in the gauche conformation of the butylsulphonyl group. Computational modeling (DFT/B3LYP) can predict energy barriers for rotational isomerism .
Q. What metabolic pathways are implicated in the degradation of this compound in biological systems?
- In Vitro Analysis : Incubate with liver microsomes (e.g., human CYP450 isoforms) and monitor metabolites via LC-HRMS.
- Findings : Major metabolites include 3-(3-sulfooxyphenyl)propanoic acid (via phase II sulfation) and hydroxylated derivatives (phase I oxidation), identified in fecal and urinary samples .
Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?
- Experimental Design :
- Use shake-flask method with UV-Vis quantification at λ = 260 nm.
- Test in DMSO, methanol, and water (adjusted to pH 2.0 and 7.4).
- Resolution : Contradictions arise from pH-dependent ionization. At pH 7.4, the deprotonated carboxylic acid increases aqueous solubility (e.g., 12 mg/mL) compared to pH 2.0 (3 mg/mL) .
Q. What advanced techniques are recommended for detecting trace impurities in synthesized batches?
- HPLC-MS/MS : Use a C18 column (3.5 µm, 2.1 × 100 mm) with 0.1% formic acid in acetonitrile/water (gradient elution). Detect impurities like unreacted butanesulfonic acid (retention time: 4.2 min) .
- ICP-MS : Quantify residual metal catalysts (e.g., Pd from coupling reactions) with detection limits <1 ppb .
Data Contradiction Analysis
Q. Why do computational and experimental pKa values for this compound differ significantly?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
